molecular formula C18H21N3O3S B11419419 8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11419419
M. Wt: 359.4 g/mol
InChI Key: VYNDJEOJXCAFCG-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridothiadiazine core: This can be achieved by reacting a suitable pyridine derivative with a thiadiazine precursor under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the core structure.

    Addition of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Research: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-methoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and its potential applications. The presence of the ethoxyphenyl and hydroxyethyl groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-3-(2-hydroxyethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C18H21N3O3S/c1-2-24-14-5-3-13(4-6-14)15-9-17(23)21-11-20(7-8-22)12-25-18(21)16(15)10-19/h3-6,15,22H,2,7-9,11-12H2,1H3

InChI Key

VYNDJEOJXCAFCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CCO

Origin of Product

United States

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